

Spectroscopic data for 3-Methoxy-4-nitrobenzaldehyde (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-4-nitrobenzaldehyde

Cat. No.: B1600471

[Get Quote](#)

Spectroscopic Data for 3-Methoxy-4-nitrobenzaldehyde: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **3-Methoxy-4-nitrobenzaldehyde** ($C_8H_7NO_4$; Molecular Weight: 181.15 g/mol [1][2]), a valuable intermediate in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is crucial for compound identification, purity assessment, and quality control in a laboratory setting.

Introduction

3-Methoxy-4-nitrobenzaldehyde, with the CAS number 80410-57-7[2][3], is a substituted aromatic aldehyde. Its structure, featuring an aldehyde, a methoxy group, and a nitro group on a benzene ring, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is paramount for confirming its identity and for tracking its transformations in chemical reactions. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS spectra of this compound.

Chemical Structure:

Caption: Chemical structure of **3-Methoxy-4-nitrobenzaldehyde**.

Safety and Handling

3-Methoxy-4-nitrobenzaldehyde is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.^[1] All work should be conducted in a well-ventilated fume hood. For detailed safety information, please consult the Safety Data Sheet (SDS).^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol: ¹H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **3-Methoxy-4-nitrobenzaldehyde** in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
- Data Acquisition: Record the free induction decay (FID) using a standard pulse sequence.
- Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction, to obtain the frequency-domain spectrum.

¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.05	Singlet	1H	-	Aldehyde proton (-CHO)
7.92	Doublet	1H	8.1	Aromatic proton
7.60	Doublet	1H	1.3	Aromatic proton
7.54	Doublet of Doublets	1H	8.1, 1.5	Aromatic proton
4.03	Singlet	3H	-	Methoxy protons (-OCH ₃)

Source: ChemicalBook[4]

Interpretation:

The ¹H NMR spectrum of **3-Methoxy-4-nitrobenzaldehyde** shows distinct signals corresponding to the different protons in the molecule. The downfield singlet at 10.05 ppm is characteristic of an aldehyde proton. The signals in the aromatic region (7.54-7.92 ppm) are consistent with a trisubstituted benzene ring. The singlet at 4.03 ppm with an integration of 3H confirms the presence of the methoxy group. The splitting patterns of the aromatic protons are in agreement with the substitution pattern on the benzene ring.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR compared to ¹H NMR.
- Instrument Setup: Acquire the spectrum on a 100 MHz (or higher) NMR spectrometer.

- Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each unique carbon atom.
- Data Processing: Similar to ^1H NMR, the FID is processed using Fourier transform, phasing, and baseline correction.

Expected ^{13}C NMR Data:

While a specific experimental spectrum for **3-Methoxy-4-nitrobenzaldehyde** is not readily available in the searched literature, the expected chemical shifts can be predicted based on the structure and comparison with similar compounds.

Expected Chemical Shift (δ) ppm	Assignment
~190	Aldehyde carbon (C=O)
~160	Aromatic carbon attached to $-\text{OCH}_3$
~150	Aromatic carbon attached to $-\text{NO}_2$
110-140	Other aromatic carbons
~56	Methoxy carbon ($-\text{OCH}_3$)

Interpretation:

The aldehyde carbonyl carbon is expected to appear significantly downfield, around 190 ppm. The aromatic carbons will resonate in the 110-160 ppm region, with the carbons directly attached to the electron-withdrawing nitro group and the electron-donating methoxy group showing distinct chemical shifts. The methoxy carbon will appear upfield, typically around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: The spectrum can be obtained using a solid sample (as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory) or as a solution in a suitable solvent.
- Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the interferogram.
- Data Processing: A Fourier transform is applied to the interferogram to obtain the IR spectrum.

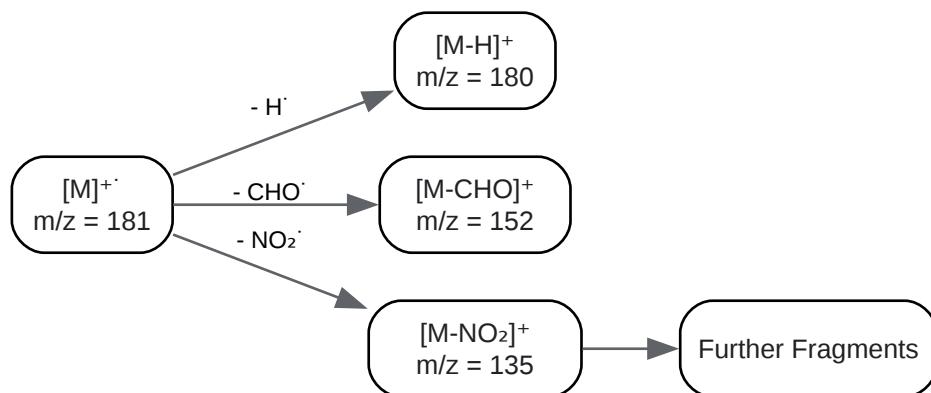
Expected IR Absorption Bands:

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3100-3000	Aromatic C-H	Stretching
~2900-2800	Aldehyde C-H	Stretching
~1700	Aldehyde C=O	Stretching
~1600, ~1470	Aromatic C=C	Stretching
~1520, ~1340	Nitro N-O	Asymmetric & Symmetric Stretching
~1250, ~1030	Aryl-O-CH ₃	Asymmetric & Symmetric Stretching

Interpretation:

The IR spectrum of **3-Methoxy-4-nitrobenzaldehyde** is expected to show characteristic absorption bands for the aldehyde, nitro, and methoxy functional groups. A strong peak around 1700 cm⁻¹ corresponds to the carbonyl stretch of the aldehyde. Two strong absorptions around 1520 cm⁻¹ and 1340 cm⁻¹ are indicative of the asymmetric and symmetric stretching of the nitro group, respectively. The presence of the methoxy group will be confirmed by the C-O stretching bands.

Mass Spectrometry (MS)


Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
- **Ionization:** A suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI), is used to generate ions.
- **Mass Analysis:** The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrum Data:

- **Molecular Ion (M^+):** The molecular weight of **3-Methoxy-4-nitrobenzaldehyde** is 181.15 g/mol . Therefore, the molecular ion peak is expected at $m/z = 181$.
- **Major Fragments:** Fragmentation of the molecular ion can lead to several characteristic fragment ions. Expected fragments include:
 - $m/z = 180$: Loss of a hydrogen atom ($[M-H]^+$)
 - $m/z = 152$: Loss of the formyl radical ($[M-CHO]^+$)
 - $m/z = 135$: Loss of a nitro group ($[M-NO_2]^+$)
 - $m/z = 107$: Further fragmentation of the $[M-NO_2]^+$ ion.

[Click to download full resolution via product page](#)

Caption: Plausible mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic data presented in this guide provides a detailed and multi-faceted characterization of **3-Methoxy-4-nitrobenzaldehyde**. The ¹H NMR data confirms the proton environment, while the expected ¹³C NMR, IR, and MS data provide complementary information about the carbon skeleton, functional groups, and molecular weight. This comprehensive analysis serves as a reliable reference for scientists working with this compound, ensuring its correct identification and use in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-Methoxy-4-nitrobenzaldehyde | C8H7NO4 | CID 11492043 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-METHOXY-4-NITROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [Spectroscopic data for 3-Methoxy-4-nitrobenzaldehyde (NMR, IR, Mass Spec)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1600471#spectroscopic-data-for-3-methoxy-4-nitrobenzaldehyde-nmr-ir-mass-spec>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com